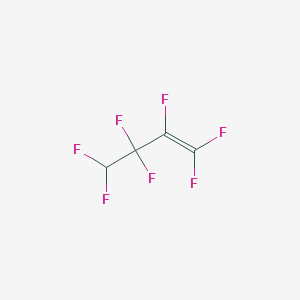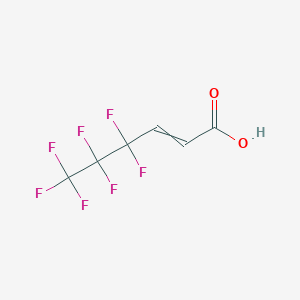
吡咯烷-2-硫酮
描述
Pyrrolidine-2-thione, also known as 2-pyrrolidinethione, is a chemical compound with the linear formula C4H7NS . It has a molecular weight of 101.17 . It is typically stored in a dark place under an inert atmosphere at room temperature .
Synthesis Analysis
The historically first method that is still most often employed for the synthesis of pyrrolidine-2-thiones is thionation of the respective lactams with P2S5 or Lawesson’s reagent . Other synthetic strategies for obtaining these azaheterocycles have been developed over the previous 10 years . The methods based on concerted (3+2) cycloaddition reactions are less common and not universally applicable .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The first step of (3+2) annulation reaction involves organocatalyzed conjugate addition of α-isothiocyanatocarbonyl compounds containing an active methylene group to exocyclic alkenes .Physical And Chemical Properties Analysis
Pyrrolidine-2-thione is a solid at room temperature .科学研究应用
Synthesis of 3-Spiro-Annulated Derivatives
Recent research has focused on the synthesis methods for a group of compounds known as 3-spiro-annulated pyrrolidine-2-thiones. These compounds have been arranged according to the frequency of use for each synthetic approach, indicating their potential importance in various applications .
Organocatalysis
Pyrrolidine derivatives have been used as organocatalysts in asymmetric synthesis. For example, (S)-2-trityl-pyrrolidine exhibited excellent results in yield and enantioselectivity, which is crucial for producing specific desired products in chemical reactions .
Pharmacological Activities
Pyrrolidine-2-thione derivatives have shown diverse pharmacological activities, including antifungal, antibacterial, anticonvulsant, and anticancer properties. This makes them valuable for the development of new medications and treatments .
Antioxidant Activity
Some derivatives of pyrrolidine-2-thione have demonstrated significant antioxidant activity. Antioxidants are important for protecting cells from damage caused by free radicals and are used in various health-related applications .
作用机制
The pyrrolidine ring is a core structure of numerous biologically and pharmacologically active molecules . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
安全和危害
未来方向
Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
属性
IUPAC Name |
pyrrolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS/c6-4-2-1-3-5-4/h1-3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWUREPEYPRYOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=S)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177493 | |
| Record name | 2-Pyrrolethione, tetrahydro-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine-2-thione | |
CAS RN |
2295-35-4 | |
| Record name | 2-Pyrrolidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2295-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolethione, tetrahydro-, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolethione, tetrahydro-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrrolidine-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Pyrrolidine-2-thione?
A1: Pyrrolidine-2-thione has the molecular formula C4H7NS and a molecular weight of 101.15 g/mol. [, ]
Q2: Are there any notable spectroscopic features of Pyrrolidine-2-thione?
A2: Yes, infrared spectroscopy reveals that the C=S group in Pyrrolidine-2-thione contributes to bands around 1000 cm-1 and below 600 cm-1. Specifically, a band at 1005 cm-1 in the closely related Pyrrolidine-2-selenone has been attributed to the C=Se stretch, indicating a significant double bond character in this bond. []
Q3: Has Pyrrolidine-2-thione been explored for catalytic applications?
A4: The provided research focuses primarily on Pyrrolidine-2-thione as a synthetic building block rather than a catalyst. Its structure, particularly the presence of the thioamide group, makes it a versatile precursor for various heterocyclic compounds. [, , , , , , , , , ]
Q4: Have there been any computational studies on Pyrrolidine-2-thione and its derivatives?
A5: Yes, DFT calculations were employed to investigate the stability and structure of charge transfer complexes (CTCs) formed between various thioamides, including Pyrrolidine-2-thione, and Tetracyanoethylene (TCNE). These studies provided insights into the electronic interactions within these complexes and their stability in different solvents. []
Q5: How do structural modifications of Pyrrolidine-2-thione influence its reactivity?
A6: Substitutions on the nitrogen atom of the Pyrrolidine-2-thione ring system can significantly impact its photochemical behavior. For instance, the presence of different N-substituents can lead to either desulfurization, forming pyrroles, or reduction to pyrrolidine-2-thiones upon irradiation. []
Q6: Are there any studies on how modifying the Pyrrolidine-2-thione scaffold affects its biological activity?
A7: While the provided research primarily focuses on the synthetic utility of Pyrrolidine-2-thione and its derivatives, one study explored the pharmacological activity of novel Pyrrolidine-2-thiones and 2-methylenepyrrolidines. [] This suggests potential for further investigation into the structure-activity relationships of these compounds for specific biological targets.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole](/img/structure/B1333293.png)
![N-[4-(chloroacetyl)benzyl]acetamide](/img/structure/B1333316.png)








